Hericenone C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

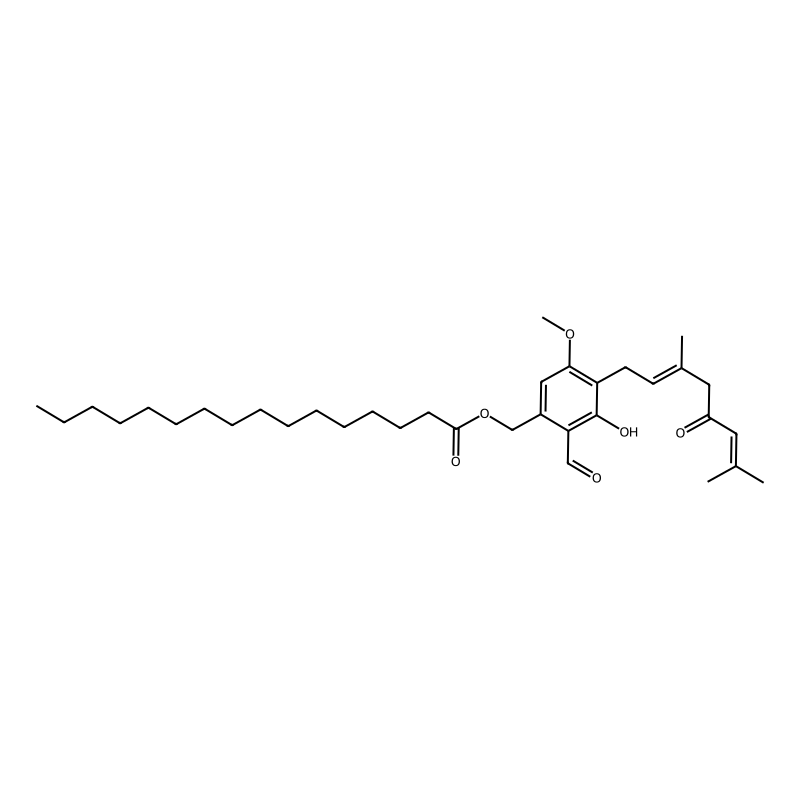

Hericenone C is a bioactive compound derived from the medicinal mushroom Hericium erinaceum, commonly known as lion's mane mushroom. It belongs to a class of compounds known as hericenones, which are characterized by their unique chemical structures that include a fatty acid side chain linked via an ester bond. Hericenone C has garnered attention for its potential neuroprotective properties and its ability to stimulate nerve growth factor synthesis, which is crucial for the growth, maintenance, and survival of neurons .

Hericenone C undergoes enzymatic hydrolysis, particularly by pancreatic lipase, which cleaves the fatty acid side chain. This reaction results in the formation of a derivative known as deacylhericenone, which exhibits enhanced neuroprotective properties compared to the intact hericenone C. The hydrolysis process significantly alters the compound's bioactivity, suggesting that its therapeutic effects may be attributed more to its hydrolyzed form than to the parent compound itself .

Hericenone C exhibits several notable biological activities:

- Neuroprotection: It has been shown to protect neuronal cells from oxidative stress and enhance cell viability in various assays .

- Nerve Growth Factor Stimulation: Hericenone C stimulates the synthesis of nerve growth factor in vitro, which is essential for neuronal health and function .

- Pain Modulation: Research indicates that hericenone C can inhibit nociceptive behavior in animal models, suggesting potential analgesic properties .

The synthesis of hericenone C can be achieved through both natural extraction from Hericium erinaceum and total synthesis in the laboratory. The total synthesis involves several steps that include constructing the core structure and introducing the fatty acid side chain. Notable methods include:

- Natural Extraction: Utilizing solvents like methanol or dichloromethane to extract hericenones from dried mushroom fruiting bodies.

- Total Synthesis: Recent advancements have enabled the total synthesis of hericenones C–H using straightforward synthetic pathways that allow for structural revisions and confirmations of their neuroprotective effects .

Studies have shown that hericenone C interacts with various neurotransmitter systems and neuronal growth factors. Its ability to stimulate nerve growth factor synthesis suggests that it may enhance synaptic plasticity and promote neuronal survival. Additionally, research indicates that deacylhericenone (the hydrolyzed form) shows increased efficacy in promoting brain-derived neurotrophic factor mRNA transcription in neuronal cell lines .

Hericenone C shares structural similarities with other compounds derived from Hericium erinaceum, such as hericenones D and E, as well as erinacines. Here is a comparison highlighting their uniqueness:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Hericenone C | Contains a fatty acid side chain | Stimulates nerve growth factor synthesis |

| Hericenone D | Similar structure without certain functional groups | Exhibits similar NGF-stimulating activity |

| Hericenone E | Contains additional hydroxyl groups | Also stimulates nerve growth factor synthesis |

| Erinacine A | Alkaloid structure with different functional groups | Known for neuroprotective effects |

Hericenone C is unique due to its specific fatty acid side chain configuration, which enhances its bioactivity compared to other similar compounds .

Hericenone C represents one of the most significant bioactive meroterpenoids found exclusively within the genus Hericium, with Hericium erinaceus serving as the primary natural source [1] [2] [3]. This compound belongs to a specialized class of aromatic secondary metabolites characterized by a resorcinol core structure linked to geranyl and fatty acid moieties [4]. Research has conclusively demonstrated that hericenones, including Hericenone C, are unique to the Hericium genus, with no documented occurrence in other fungal genera [5] [6].

The distribution of Hericenone C within Hericium species shows notable variations. While Hericium erinaceus remains the most extensively studied and documented source, preliminary investigations suggest the presence of related compounds in other Hericium species, including Hericium coralloides and Hericium abietis [7] [8]. However, comprehensive quantitative analyses of Hericenone C content in these species remain limited, representing a significant gap in current understanding of the compound's natural distribution [7].

Genomic analyses have revealed that the biosynthetic machinery responsible for Hericenone C production involves a specialized gene cluster containing polyketide synthase and carboxylic acid reductase enzymes [9]. This biosynthetic pathway appears to be evolutionarily conserved within the Hericium genus, suggesting that the capacity for Hericenone C production may be a defining characteristic of these fungi [9] [10].

Localization in Fruiting Bodies

Hericenone C demonstrates highly specific tissue localization patterns within Hericium erinaceus, being exclusively found in the fruiting bodies (sporophores) rather than in mycelial tissues [1] [11] [12]. This distinctive distribution pattern represents a fundamental difference from other bioactive compounds produced by the same fungus, such as erinacines, which are primarily synthesized in mycelial cultures [13] [11].

Detailed analytical studies have confirmed the complete absence of Hericenone C in both mycelium and primordium stages of development [11]. The compound appears only during the mature fruiting body formation phase, suggesting that its biosynthesis is tightly regulated by developmental processes specific to sporophore maturation [11] [12]. This localization pattern has important implications for cultivation strategies aimed at maximizing Hericenone C yields.

The spatial distribution within fruiting bodies appears to be relatively uniform, with no documented evidence of preferential accumulation in specific anatomical regions such as the characteristic spines or basal structures [6]. This uniform distribution facilitates efficient extraction and processing of entire fruiting bodies for Hericenone C recovery.

Quantitative Variations Among Different Strains

Significant quantitative variations in Hericenone C content have been documented among different strains of Hericium erinaceus, demonstrating the importance of strain selection for commercial and research applications [11] [12]. Italian strain studies have revealed particularly striking differences, with the He2 strain containing substantially higher Hericenone C levels compared to the He1 strain [1] [11].

Comparative analysis of Italian strains shows that the He1 sporophore contains 500 micrograms per gram of Hericenone C, while the He2 strain wild sporophore contains 760 micrograms per gram [11]. Most remarkably, cultivated He2 sporophores demonstrate Hericenone C concentrations reaching 1560 micrograms per gram, representing more than a three-fold increase compared to the He1 strain [11]. These variations underscore the critical importance of strain selection and cultivation methodology in optimizing Hericenone C production.

International strain comparisons have revealed additional diversity in Hericenone C content. Korean strain KFRI-1093 has been documented to contain detectable levels of Hericenone C, though specific quantitative data remains limited [14]. The observed strain-dependent variations likely reflect genetic polymorphisms affecting the expression or efficiency of biosynthetic enzymes involved in Hericenone C production [11].

These quantitative differences have practical implications for standardization of Hericium erinaceus extracts and products. The substantial variation between strains necessitates careful authentication and quantification protocols to ensure consistent bioactive compound content in commercial applications [11] [12].

Environmental Factors Affecting Production

Environmental conditions exert profound influences on Hericenone C production in Hericium erinaceus, with temperature, humidity, pH, and nutritional factors all playing critical roles in optimizing biosynthesis [15] [16] [17]. Understanding these environmental dependencies is essential for developing effective cultivation strategies that maximize Hericenone C yields.

Temperature represents one of the most critical environmental factors affecting Hericenone C production. Optimal mycelial growth occurs at 25 degrees Celsius, with growth observed across the extended temperature range of 20 to 30 degrees Celsius [15]. Temperatures outside this range significantly reduce both biomass production and secondary metabolite synthesis [15] [18]. Fruiting body development requires slightly cooler temperatures to initiate proper sporophore formation and maturation [19].

pH optimization studies have demonstrated that slightly acidic conditions favor Hericenone C production, with pH 6 representing the optimal range for vegetative growth and metabolite synthesis [15]. Different strains show distinct pH requirements, suggesting strain-specific optimization may be necessary for maximum production efficiency [15].

Nutritional factors significantly influence Hericenone C biosynthesis. Carbon source availability affects both primary growth and secondary metabolite production, with dextrose, fructose, and glucose supporting optimal development [15]. Nitrogen source selection proves equally important, with alanine identified as the most suitable nitrogen source for mycelial growth, while histidine demonstrates inhibitory effects [15].

Cultivation medium composition plays a crucial role in Hericenone C production optimization. Potato Dextrose Agar, Yeast extract Malt extract medium, and Hennerberg medium have been identified as the most favorable substrates for enhanced bioactive metabolite production [15] [16]. The addition of rice bran supplements at concentrations of 10 to 20 percent to sawdust-based media significantly improves mycelial growth and metabolite synthesis [15].

Humidity control during cultivation and post-harvest storage affects both Hericenone C stability and overall product quality. Maintaining relative humidity between 85 and 90 percent during growth phases optimizes development, while controlled humidity during storage minimizes weight loss and preserves bioactive compound integrity [20].

Comparative Analysis with Other Hericium Metabolites

Hericenone C represents one component of a complex metabolic profile characteristic of Hericium species, with its production and distribution patterns showing both similarities and distinct differences compared to other bioactive metabolites [11] [4] [7]. Understanding these comparative relationships provides insight into the integrated nature of secondary metabolite biosynthesis in these fungi.

The most notable distinction exists between hericenones and erinacines, two major classes of bioactive compounds produced by Hericium erinaceus [1] [2] [11]. While Hericenone C is exclusively localized in fruiting bodies, erinacines demonstrate the opposite pattern, being primarily synthesized in mycelial cultures [13] [11]. This complementary distribution suggests distinct regulatory mechanisms governing the biosynthesis of these compound classes.

Quantitative comparisons reveal that erinacine A concentrations in mycelium range from 105 to 150 micrograms per gram, while Hericenone C levels in sporophores can reach 1560 micrograms per gram in optimized cultivation conditions [1] [11]. This disparity indicates that Hericenone C may represent a more abundant bioactive constituent in appropriately processed fruiting body extracts.

Hericenone C exists alongside other hericenone compounds, including Hericenone D, in fruiting body tissues [11]. In Italian He2 strains, Hericenone D concentrations reach 188 micrograms per gram in cultivated sporophores, compared to less than 20 micrograms per gram in He1 strains [11]. This co-occurrence pattern suggests coordinated biosynthetic regulation among related hericenone compounds.

The relationship between hericenones and hericenes represents another important comparative aspect [11]. Hericenes, which are structurally related to hericenones but differ in oxidation state, are present in all developmental stages including mycelium, primordium, and sporophores [11]. This broader distribution pattern contrasts with the fruiting body-specific localization of Hericenone C, suggesting that hericenes may serve as biosynthetic precursors to hericenones through oxidative modification processes [11].

Comparative analysis with ergothioneine, another significant bioactive compound in Hericium erinaceus, reveals different distribution patterns [1]. Ergothioneine is present in both mycelium and sporophores, with concentrations ranging from 340 to 2400 micrograms per gram depending on the tissue type and strain [1]. This widespread distribution contrasts with the tissue-specific localization of Hericenone C.

The temporal aspects of metabolite production also show important differences. While Hericenone C appears only during fruiting body maturation, other metabolites such as polysaccharides are produced throughout the fungal life cycle [2]. This temporal specificity suggests that Hericenone C biosynthesis may be linked to specific developmental programs associated with reproductive structure formation.